molecular formula C11H11ClN2 B1400706 5-Chloro-2-cyclobutyl-1H-benzimidazole CAS No. 4887-93-8

5-Chloro-2-cyclobutyl-1H-benzimidazole

Cat. No.: B1400706
CAS No.: 4887-93-8
M. Wt: 206.67 g/mol
InChI Key: PGIMZSZUIUHNJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclobutyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclobutanone in the presence of a chlorinating agent such as thionyl chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-cyclobutyl-1H-benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study the interactions between benzimidazole derivatives and biological targets such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of benzimidazole-based drugs .

Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiviral properties, making this compound a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclobutyl-1H-benzimidazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Cyclobutyl-1H-benzimidazole
  • 5-Chloro-1H-benzimidazole
  • 2-Phenyl-1H-benzimidazole

Comparison: 5-Chloro-2-cyclobutyl-1H-benzimidazole is unique due to the presence of both a chlorine atom and a cyclobutyl group. This combination imparts distinct chemical and biological properties compared to other benzimidazole derivatives. For example, the cyclobutyl group enhances the compound’s stability and lipophilicity, while the chlorine atom increases its reactivity in substitution reactions .

Properties

IUPAC Name

6-chloro-2-cyclobutyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIMZSZUIUHNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282937
Record name 6-Chloro-2-cyclobutyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-93-8
Record name 6-Chloro-2-cyclobutyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-cyclobutyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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